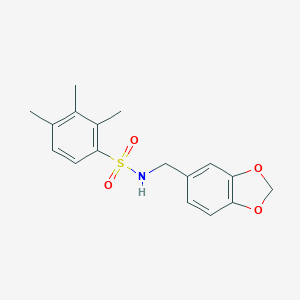
4,4'-(Azanediylbis(methylene))dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Iminobismethylene)bisbenzoic acid is an organic compound characterized by the presence of two benzoic acid groups connected via an imine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Iminobismethylene)bisbenzoic acid typically involves the reaction of benzaldehyde with an amine, followed by oxidation. One common method includes the condensation of benzaldehyde with formaldehyde and aniline under acidic conditions to form the imine intermediate, which is then oxidized to yield the final product.
Industrial Production Methods
Industrial production methods for 4,4’-(Iminobismethylene)bisbenzoic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4,4’-(Iminobismethylene)bisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding amides or other derivatives.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The benzoic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of 4,4’-(Iminobismethylene)bisbenzoic acid, such as amides, secondary amines, and substituted benzoic acids.
科学的研究の応用
4,4’-(Iminobismethylene)bisbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and coordination polymers.
作用機序
The mechanism of action of 4,4’-(Iminobismethylene)bisbenzoic acid involves its interaction with molecular targets through its imine and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
4,4’-Bibenzoic acid: Lacks the imine linkage, making it less versatile in certain applications.
4,4’-Diaminobenzophenone: Contains an amine group instead of an imine, leading to different reactivity and applications.
4,4’-Dicarboxybenzophenone: Similar structure but with a ketone linkage, affecting its chemical properties and uses.
Uniqueness
4,4’-(Iminobismethylene)bisbenzoic acid is unique due to its imine linkage, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and as a versatile intermediate in organic synthesis.
特性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC名 |
4-[[(4-carboxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21) |
InChIキー |
LENBSQBVUYZKPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
正規SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)





![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B275460.png)
amine](/img/structure/B275461.png)
![(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine](/img/structure/B275467.png)
![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
